molecular formula C16H12ClN5 B11407031 N-benzyl-8-chloro-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine CAS No. 903130-79-0

N-benzyl-8-chloro-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine

Cat. No.: B11407031
CAS No.: 903130-79-0
M. Wt: 309.75 g/mol
InChI Key: PFPDQORHIDSHAV-UHFFFAOYSA-N
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Description

N-benzyl-8-chloro-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine is a heterocyclic compound that belongs to the triazoloquinoxaline family. This compound is known for its diverse biological activities, including antiviral, antimicrobial, and anticancer properties . The unique structure of this compound, which includes a triazole ring fused to a quinoxaline moiety, contributes to its wide range of applications in medicinal chemistry.

Chemical Reactions Analysis

N-benzyl-8-chloro-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine undergoes various chemical reactions, including:

Common reagents used in these reactions include chloranil for cyclization, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed from these reactions are typically quinoxaline and triazole derivatives.

Mechanism of Action

The mechanism of action of N-benzyl-8-chloro-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine involves its interaction with molecular targets such as DNA and adenosine receptors. The compound can intercalate into DNA, disrupting its function and leading to cytotoxic effects . Additionally, as an A2B receptor antagonist, it can inhibit the signaling pathways associated with tumor growth and metastasis .

Properties

CAS No.

903130-79-0

Molecular Formula

C16H12ClN5

Molecular Weight

309.75 g/mol

IUPAC Name

N-benzyl-8-chloro-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine

InChI

InChI=1S/C16H12ClN5/c17-12-6-7-13-14(8-12)22-10-19-21-16(22)15(20-13)18-9-11-4-2-1-3-5-11/h1-8,10H,9H2,(H,18,20)

InChI Key

PFPDQORHIDSHAV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC2=NC3=C(C=C(C=C3)Cl)N4C2=NN=C4

Origin of Product

United States

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